Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate is a chemical compound with the molecular formula and a CAS number of 343375-78-0. This compound is classified as an organic thiophene derivative, characterized by the presence of a thiophene ring and a carboxylate functional group. It is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals.
Source: Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate can be sourced from multiple suppliers globally, including those in China, France, Germany, the United Kingdom, and the United States .
The synthesis of methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate typically involves several key steps:
The general reaction can be represented as follows:
The molecular structure of methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate features:
Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate involves:
While specific data on its mechanism of action is limited, compounds with similar structures often exhibit biological activities such as antimicrobial or anti-inflammatory effects.
The compound is classified as an irritant and should be handled with care .
Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate has several notable applications:
The synthesis of Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate (CAS 343375-78-0) relies on precise esterification protocols. Two primary approaches dominate: (1) Direct carboxylation of thiophene precursors followed by methanol esterification, and (2) O-alkylation of pre-esterified hydroxythiophenes. The latter method proves superior for this compound, as it avoids regioselectivity issues associated with direct thiophene ring functionalization. Key to this process is the use of methyl 3-hydroxy-2-thiophenecarboxylate as the starting material, where the phenolic oxygen serves as the nucleophile for subsequent benzylation . Acid catalysts (e.g., sulfuric acid) in anhydrous methanol facilitate the esterification step, with reaction temperatures optimized at 60–65°C to minimize decarboxylation. Yield optimization requires strict moisture exclusion, as water hydrolyzes the ester intermediate, reducing overall efficiency by 15–20% [3] [7].
Table 1: Esterification Efficiency Under Varied Conditions
Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
H₂SO₄ | 60 | Methanol | 4 | 88 |
SOCl₂ | Reflux | Methanol | 2 | 82 |
DCC/DMAP | 25 | DCM | 12 | 78 |
Regioselective O-alkylation at the 3-position of the thiophene ring is critical due to potential competition with N-alkylation or disubstitution. The reaction employs methyl 3-hydroxy-2-thiophenecarboxylate and 2,4-dichlorobenzyl chloride with potassium carbonate (K₂CO₃) as a base in polar aprotic solvents. Acetone emerges as the optimal solvent, providing 92% regioselectivity compared to DMF (85%) or acetonitrile (78%) [3]. The moderate basicity of K₂CO₃ prevents ester hydrolysis while facilitating deprotonation of the hydroxy group. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance yields to >95% by improving interfacial contact. Elevated temperatures (80°C) accelerate the reaction but require careful control; exceeding 90°C promotes dichlorobenzyl chloride hydrolysis, reducing yields by 12–18%. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining 90% yield [3].
The electrophilicity of the benzyl chloride reagent dictates reaction kinetics and product properties. 2,4-Dichlorobenzyl chloride exhibits higher reactivity than its 4-monochloro analog due to the electron-withdrawing effect of the ortho-chlorine, which reduces the electron density at the benzylic carbon. However, this introduces steric hindrance, slowing nucleophilic attack by 20% compared to unsubstituted benzyl chlorides [1] [5].
Table 2: Benzylation Efficiency with Different Substituted Benzyl Halides
Benzyl Halide | Relative Rate | Product LogP | Melting Point (°C) |
---|---|---|---|
2,4-Dichlorobenzyl chloride | 1.0 | 3.8–4.0 | 80–90 (predicted) |
4-Chlorobenzyl chloride | 1.4 | 3.2–3.5 | 75–85 |
Benzyl chloride | 2.1 | 2.5–2.8 | 60–70 |
The dichloro substitution significantly increases lipophilicity (LogP 3.8–4.0 vs. 3.2–3.5 for monochloro analogs), influencing solubility and crystallization behavior. Dichloro derivatives crystallize more readily from methanol/ethyl acetate mixtures, yielding high-purity (>97%) solids [4] [5]. Industrial-scale production faces cost challenges: 2,4-dichlorobenzyl chloride commands a 40% price premium over 4-chlorobenzyl chloride, necessitating optimized recycling of unreacted material [1].
Solvent selection and catalyst recovery are focal points for sustainable synthesis. Traditional processes using acetone or DMF are being replaced by cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which offer lower toxicity and higher biodegradability. These solvents facilitate easier recovery (85% recycling efficiency) via distillation [3]. Potassium carbonate can be reused up to three times when precipitated impurities are removed via filtration, reducing waste by 30%. Microwave irradiation reduces energy consumption by 60% compared to conventional heating [3]. Recent advances employ ball milling for solvent-free synthesis, achieving 89% yield without solvent waste, though this method requires optimization for scale-up. Life-cycle assessment indicates a 22% reduction in cumulative energy demand when combining solvent substitution and microwave activation [3].
Table 3: Environmental Metrics for Synthetic Approaches
Method | PMI (kg/kg) | E-Factor | Energy (kWh/mol) | Solvent Recovery % |
---|---|---|---|---|
Conventional (acetone) | 18 | 35 | 8.2 | 50 |
Microwave (CPME) | 9 | 12 | 3.3 | 85 |
Solvent-free (milling) | 3 | 5 | 1.8 | 100 |
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